molecular formula C13H9N3OS2 B2855540 N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide CAS No. 391864-11-2

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide

Cat. No.: B2855540
CAS No.: 391864-11-2
M. Wt: 287.36
InChI Key: JFIUVTHOBXMFCD-UHFFFAOYSA-N
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Description

This compound features a naphthalene-2-carboxamide scaffold linked to a 1,3,4-thiadiazole ring substituted with a sulfanylidene group.

Properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS2/c17-11(14-12-15-16-13(18)19-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIUVTHOBXMFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NNC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329631
Record name N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391864-11-2
Record name N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS). The thiadiazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

Structural Features and Electronic Properties

The table below compares key structural differences and their implications:

Compound Name / ID Core Structure Key Substituents Electronic Effects Reference
Target Compound 1,3,4-Thiadiazole + Naphthalene Sulfanylidene (-S=) at position 2 Enhanced electron-withdrawing
2w () Pyrazole + Naphthalene sulfonamide Bromo, chloro, dimethylamino groups Polar, steric bulk
N′-5-Tetrazolyl-N-aroylthioureas Tetrazole + Aroylthiourea Aryl groups (e.g., methoxy, bromo) Electron-donating/withdrawing
N-Triazolyl-N′-aroylureas 1,2,4-Triazole + Aroylurea Carboxylic acid, aryloxyacetyl Amphiphilic properties
  • Thiadiazole vs.
  • Sulfanylidene Group : The -S= substituent in the thiadiazole ring may enhance π-stacking interactions with aromatic residues in proteins, a feature absent in tetrazole-based analogs .

Computational and Crystallographic Studies

  • Density Functional Theory (DFT): Used to predict thermochemical properties of similar heterocycles (e.g., ionization potentials, bond energies) .
  • SHELX Software : Applied to resolve crystal structures of thiadiazole derivatives, aiding in conformational analysis .

Biological Activity

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety linked to a naphthalene carboxamide structure. Its molecular formula is represented as C_{12}H_{8}N_{4}S_{2}, indicating the presence of sulfur atoms which are crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with thiadiazole structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Thiadiazole derivatives have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), a key player in tumor angiogenesis. For instance, studies have demonstrated that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers .
  • Antifungal Activity : Some thiadiazole derivatives have demonstrated significant antifungal properties. For example, a derivative similar to this compound was evaluated for antifungal efficacy against Colletotrichum arachidicola, showing promising results .

Anticancer Activity

A study focused on the synthesis and biological evaluation of various thiadiazole derivatives highlighted the compound's ability to inhibit VEGFR-2 with IC50 values ranging from 7.4 to 11.5 nM. Molecular docking studies indicated that the compound binds effectively to the active site of VEGFR-2, suggesting a mechanism for its antiproliferative effects .

CompoundCell LineIC50 (nM)Mechanism
6MCF-79.0VEGFR-2 Inhibition
7HCT-1167.4VEGFR-2 Inhibition
11aPC-311.5VEGFR-2 Inhibition

Antifungal Activity

In another study, derivatives of thiadiazole were synthesized and tested for antifungal activity. Compound 6a exhibited strong antifungal activity comparable to commercial antifungal agents against C. arachidicola, while other derivatives showed moderate activity .

CompoundFungal StrainActivity Level
6aC. arachidicolaHigh
6eC. arachidicolaModerate
6fC. arachidicolaModerate

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